molecular formula C10H19Br2N3 B1663024 Methimepip dihydrobromide CAS No. 817636-54-7

Methimepip dihydrobromide

Cat. No. B1663024
M. Wt: 341.09 g/mol
InChI Key: XTJPHXJFOFOXJG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methimepip dihydrobromide is a chemical compound that belongs to the class of imidazoline receptor ligands. It is a potent and selective antagonist of the I1-imidazoline receptor subtype. Methimepip dihydrobromide has been used extensively in scientific research to investigate the physiological and biochemical effects of imidazoline receptors.

Scientific Research Applications

Methimepip dihydrobromide has been used extensively in scientific research to investigate the physiological and biochemical effects of imidazoline receptors. It has been shown to have a high affinity for the I1-imidazoline receptor subtype and to be a potent antagonist of this receptor. This makes it an ideal tool for investigating the role of imidazoline receptors in various physiological processes.

Mechanism Of Action

Methimepip dihydrobromide acts as a selective antagonist of the I1-imidazoline receptor subtype. It binds to the receptor and prevents the activation of downstream signaling pathways. This leads to a decrease in the activity of sympathetic nerves and a reduction in blood pressure.

Biochemical And Physiological Effects

Methimepip dihydrobromide has been shown to have a number of biochemical and physiological effects. It has been found to reduce blood pressure in animal models of hypertension. It has also been shown to reduce the activity of sympathetic nerves in various tissues, including the heart, kidneys, and blood vessels.

Advantages And Limitations For Lab Experiments

Methimepip dihydrobromide has several advantages for laboratory experiments. It is a highly selective antagonist of the I1-imidazoline receptor subtype, which makes it an ideal tool for investigating the role of this receptor in various physiological processes. It is also relatively easy to synthesize and purify, which makes it readily available for research purposes.
One limitation of Methimepip dihydrobromide is that it is not very soluble in water, which can make it difficult to use in certain experiments. It also has a relatively short half-life, which means that it needs to be administered frequently in experiments that require long-term treatment.

Future Directions

There are several future directions for research on Methimepip dihydrobromide. One area of interest is the role of imidazoline receptors in the regulation of insulin secretion and glucose metabolism. Another area of interest is the potential therapeutic applications of Methimepip dihydrobromide in the treatment of hypertension and other cardiovascular diseases. Further research is also needed to investigate the potential side effects of Methimepip dihydrobromide and to develop more effective and selective imidazoline receptor ligands.

Synthesis Methods

Methimepip dihydrobromide is synthesized by reacting 2-(2-aminoethyl) imidazole with 2-chloromethyl-4-methoxy-3-methylpyridine hydrochloride. The reaction is carried out in the presence of a base such as potassium carbonate and a solvent such as dimethylformamide. The resulting product is then purified by recrystallization to obtain Methimepip dihydrobromide in a pure form.

properties

IUPAC Name

4-(1H-imidazol-5-ylmethyl)-1-methylpiperidine;dihydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17N3.2BrH/c1-13-4-2-9(3-5-13)6-10-7-11-8-12-10;;/h7-9H,2-6H2,1H3,(H,11,12);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTJPHXJFOFOXJG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(CC1)CC2=CN=CN2.Br.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19Br2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80462102
Record name Methimepip dihydrobromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80462102
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

341.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methimepip dihydrobromide

CAS RN

817636-54-7
Record name Methimepip dihydrobromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80462102
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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